Decarbamoylgonyautoxin 2 Decarbamoylgonyautoxin 2
Brand Name: Vulcanchem
CAS No.: 86996-87-4
VCID: VC20751264
InChI: InChI=1S/C9H16N6O7S/c10-6-13-4-3(1-16)12-7(11)15-5(22-23(19,20)21)9(17,18)2-8(4,15)14-6/h3-5,16-18H,1-2H2,(H2,11,12)(H3,10,13,14)(H,19,20,21)/t3-,4-,5-,8+/m0/s1
SMILES: C1C23C(C(N=C(N2C(C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N
Molecular Formula: C9H16N6O7S
Molecular Weight: 352.33 g/mol

Decarbamoylgonyautoxin 2

CAS No.: 86996-87-4

ADC Toxins

Cat. No.: VC20751264

Molecular Formula: C9H16N6O7S

Molecular Weight: 352.33 g/mol

* For research use only. Not for human or veterinary use.

Decarbamoylgonyautoxin 2 - 86996-87-4

CAS No. 86996-87-4
Molecular Formula C9H16N6O7S
Molecular Weight 352.33 g/mol
IUPAC Name [(3aS,4R,8S,10aR)-2,6-diamino-9,9-dihydroxy-4-(hydroxymethyl)-3a,4,8,10-tetrahydro-1H-pyrrolo[1,2-c]purin-8-yl] hydrogen sulfate
Standard InChI InChI=1S/C9H16N6O7S/c10-6-13-4-3(1-16)12-7(11)15-5(22-23(19,20)21)9(17,18)2-8(4,15)14-6/h3-5,16-18H,1-2H2,(H2,11,12)(H3,10,13,14)(H,19,20,21)/t3-,4-,5-,8+/m0/s1
Standard InChI Key GBRZXCTZYCGMIE-KALNXVOASA-N
Isomeric SMILES C1[C@]23[C@H]([C@@H](N=C(N2[C@H](C1(O)O)OS(=O)(=O)O)N)CO)NC(=N3)N
SMILES C1C23C(C(N=C(N2C(C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N
Canonical SMILES C1C23C(C(N=C(N2C(C1(O)O)OS(=O)(=O)O)N)CO)NC(=N3)N

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator